molecular formula C10H19NO2S2 B1261483 S-Acetyldihydrolipoamide-E

S-Acetyldihydrolipoamide-E

Cat. No. B1261483
M. Wt: 249.4 g/mol
InChI Key: WXCOTNFMLYTGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S(8)-acetyldihydrolipoamide is a S-substituted dihydrolipoamide.

Scientific Research Applications

Role in Enzymatic Reactions

  • S-Acetyldihydrolipoamide-E is a key component in the enzymatic reaction of dihydrolipoyl transacetylase (E2) in the pyruvate dehydrogenase complex, facilitating the conversion of acetyl coenzyme A (acetyl-CoA) with dihydrolipoamide to produce coenzyme A and S-acetyldihydrolipoamide. This reaction is crucial for metabolic pathways involving carbohydrate, fat, and protein catabolism (Yang & Frey, 1986).

13C Nuclear Magnetic Resonance Studies

  • In studies using 13C nuclear magnetic resonance, S-acetyldihydrolipoamide has been shown to participate in reversible reactions within the pyruvate dehydrogenase complex. These findings provide deeper insights into the functional dynamics of this compound in metabolic processes (O'Connor, Roche, & Paukstelis, 1982).

Structural and Functional Homologies

  • Comparisons between the amino acid sequences of dihydrolipoamide acetyltransferase and chloramphenicol acetyltransferases have indicated potential structural homologies, highlighting the diverse roles and similarities of S-acetyldihydrolipoamide in different enzymatic contexts (Guest, 1987).

Kinetic Studies

  • Kinetic studies of dihydrolipoyl transacetylase have shown that S-acetyldihydrolipoamide plays a role in the physiological transfer of acetyl groups. Understanding these kinetics is essential for comprehending its role in energy metabolism and enzymatic processes (Butterworth et al., 1975).

properties

Product Name

S-Acetyldihydrolipoamide-E

Molecular Formula

C10H19NO2S2

Molecular Weight

249.4 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) ethanethioate

InChI

InChI=1S/C10H19NO2S2/c1-8(12)15-7-6-9(14)4-2-3-5-10(11)13/h9,14H,2-7H2,1H3,(H2,11,13)

InChI Key

WXCOTNFMLYTGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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